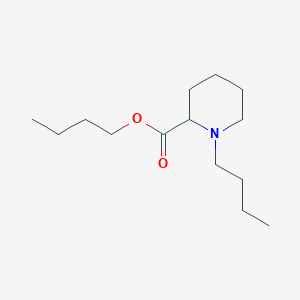
Butyl 1-butylpiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-butylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol . It is also known by other names such as N-butyl piperidine-2-carboxylic acid butyl ester and 2-Piperidinecarboxylic acid, 1-butyl-, butyl ester . This compound is characterized by its predicted boiling point of 304.8°C and density of 0.945 g/cm³ .
Preparation Methods
The synthesis of butyl 1-butylpiperidine-2-carboxylate typically involves the esterification of N-butyl piperidine-2-carboxylic acid with butanol . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Butyl 1-butylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl 1-butylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of biological systems and processes, particularly in understanding the interactions of piperidine derivatives with biological molecules.
Medicine: This compound can be explored for its potential pharmacological properties and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 1-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with receptors or enzymes in biological systems, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Butyl 1-butylpiperidine-2-carboxylate can be compared with other similar compounds, such as:
1-Butyl-2-piperidinecarboxylic acid: This compound shares a similar piperidine core structure but differs in its functional groups.
Properties
CAS No. |
86200-58-0 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
butyl 1-butylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-3-5-10-15-11-8-7-9-13(15)14(16)17-12-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
KAZDLRJVQXHIBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















